molecular formula C16H14N2O3S B5309125 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide

2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide

货号 B5309125
分子量: 314.4 g/mol
InChI 键: UHDLLPBVFDBBPM-DHZHZOJOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide, also known as DTA-1, is a small molecule that has been widely studied for its potential therapeutic applications. DTA-1 belongs to the class of compounds known as immune checkpoint inhibitors, which are designed to enhance the immune system's ability to recognize and attack cancer cells. In

科学研究应用

2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been extensively studied for its potential applications in cancer immunotherapy. Specifically, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide targets the immune checkpoint receptor glucocorticoid-induced TNFR-related protein (GITR), which is expressed on regulatory T cells (Tregs) and other immune cells. By blocking GITR, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide can enhance the activity of effector T cells and reduce the suppressive activity of Tregs, leading to increased anti-tumor immune responses.

作用机制

2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide works by binding to the extracellular domain of GITR, which leads to the activation of downstream signaling pathways in immune cells. This results in the upregulation of effector T cell function and the downregulation of Treg activity, leading to enhanced anti-tumor immune responses. 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to induce the production of cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which further promote anti-tumor immune responses.
Biochemical and Physiological Effects:
In preclinical studies, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have potent anti-tumor activity in a variety of cancer models, including melanoma, colon cancer, and breast cancer. 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to enhance the efficacy of other cancer immunotherapies, such as checkpoint inhibitors and adoptive T cell therapy. In addition, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have a favorable safety profile in animal studies, with no significant toxicity observed at therapeutic doses.

实验室实验的优点和局限性

One major advantage of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide is its specificity for GITR, which allows for targeted modulation of the immune system without affecting other immune checkpoints. However, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has a relatively short half-life in vivo, which may limit its efficacy in some settings. In addition, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

未来方向

There are several potential future directions for 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide research. One area of interest is the development of combination therapies that target multiple immune checkpoints, which may lead to greater anti-tumor activity. Another area of interest is the optimization of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide dosing and administration regimens to maximize its efficacy. Finally, clinical trials are needed to determine the safety and efficacy of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide in humans, which will be an important step towards its potential clinical use as a cancer immunotherapy.

合成方法

2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxyphenylacetonitrile with 2-thiophenecarboxaldehyde, followed by the addition of acryloyl chloride and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).

属性

IUPAC Name

(E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-12-5-6-15(21-2)14(9-12)18-16(19)11(10-17)8-13-4-3-7-22-13/h3-9H,1-2H3,(H,18,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDLLPBVFDBBPM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC=CS2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。